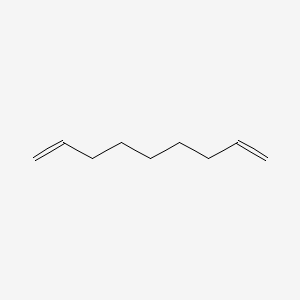

1,8-Nonadiene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

nona-1,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJHGSLHHMIELQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063642 | |

| Record name | 1,8-Nonadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-30-5 | |

| Record name | 1,8-Nonadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Nonadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004900305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Nonadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Nonadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-1,8-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1,8-Nonadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiene is a linear alpha,omega-diene, an organic compound characterized by a nine-carbon chain with terminal double bonds.[1] Its chemical formula is C₉H₁₆.[1] This structure makes it a valuable monomer in polymerization reactions and a versatile starting material for a variety of organic syntheses.[1] Understanding its core chemical and physical properties is fundamental for its effective application in research and development, including in the synthesis of novel polymers and complex molecules. At room temperature, it exists as a clear, colorless liquid.[1]

Chemical Properties and Identifiers

This compound's reactivity is primarily dictated by the two terminal carbon-carbon double bonds. These sites are susceptible to various addition reactions and are key to its use in polymerization. The compound is also classified as a flammable liquid.

| Identifier | Value |

| IUPAC Name | nona-1,8-diene |

| CAS Number | 4900-30-5 |

| Molecular Formula | C₉H₁₆ |

| Molecular Weight | 124.22 g/mol |

| SMILES | C=CCCCCCC=C |

| InChI Key | VJHGSLHHMIELQD-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound are typical of a medium-chain hydrocarbon. It is less dense than water and possesses a relatively low flash point, indicating a need for careful handling.

| Property | Value | Conditions |

| Appearance | Clear, colorless liquid | Standard Temperature and Pressure |

| Boiling Point | 141-143 °C | Atmospheric Pressure |

| Melting Point | -70.83 °C (estimate) | |

| Density | 0.74 g/mL | 25 °C |

| Flash Point | 26 °C | Closed Cup |

| Refractive Index | 1.427 | 20 °C |

| Vapor Pressure | 6.9 mmHg | 25 °C |

| Enthalpy of Vaporization | 35-40 kJ/mol | At Boiling Point |

| Solubility | Insoluble in water, soluble in organic solvents like methanol.[2] | |

| Log P (Octanol/Water) | 3.309 (Calculated) |

Applications in Research

This compound serves as a critical building block in several areas of chemical research:

-

Polymer Chemistry : As a monomer, it is used in polymerization reactions, such as Ziegler-Natta polymerization, to create polydienes with specific properties.[1]

-

Organic Synthesis : The terminal double bonds are ideal for various chemical transformations, including metathesis, cyclization, and hydrogenation, to produce more complex molecules.[1]

-

Catalysis Research : It can be employed as a model substrate to assess the efficiency and selectivity of new catalysts in reactions involving alkenes.[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common laboratory method involves heating a small sample in a Thiele tube or a similar heating apparatus.

Methodology:

-

A small quantity of this compound is placed into a small-diameter test tube (fusion tube).

-

A capillary tube, sealed at one end, is placed inverted (open-end down) into the liquid.

-

The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil) to ensure uniform temperature distribution.

-

The apparatus is heated gently. As the temperature approaches the boiling point, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of Density (Volumetric Method)

Density is the mass of a substance per unit volume. For a liquid like this compound, it can be determined accurately using a balance and a graduated cylinder or pycnometer.

Methodology:

-

The mass of a clean, dry graduated cylinder is measured using an electronic balance.

-

A specific volume of this compound (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is re-weighed to determine the combined mass.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.

-

The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass/Volume).

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3] The closed-cup method is preferred for its precision as it contains the vapors.[4][5]

Methodology:

-

The sample of this compound is placed in a test cup of a standardized apparatus (e.g., Pensky-Martens tester).[6]

-

The cup is sealed with a lid containing ports for a thermometer, stirrer, and an ignition source.[4][6]

-

The sample is heated at a slow, constant rate while being stirred to ensure temperature uniformity.[6]

-

At regular temperature intervals, an ignition source (a small flame or spark) is introduced into the vapor space of the cup through an aperture.[4][6]

-

The temperature at which a brief flash or ignition of the vapor is first observed is recorded as the flash point.[3]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the Ziegler-Natta polymerization of this compound, a common application for this monomer.

References

An In-depth Technical Guide to the Structural Formula and Isomers of 1,8-Nonadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,8-nonadiene, a versatile C9 hydrocarbon, and its various isomers. The document details its structural formula, physicochemical properties, spectroscopic data, and key synthetic methodologies. A comparative analysis of its isomers is also presented to facilitate research and development in relevant fields.

This compound: Core Compound Profile

This compound, with the molecular formula C₉H₁₆, is a linear alpha,omega-diene. Its structure consists of a nine-carbon chain with double bonds at the terminal positions (C1 and C8).[1] This non-conjugated diene serves as a valuable building block in organic synthesis, particularly in polymerization and cyclization reactions.[1]

Structural Formula and Chemical Identity

Caption: Structural formula of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized in the table below.

| Property | Value |

| Boiling Point | 141-142 °C |

| Density | 0.74 g/mL at 25 °C |

| Refractive Index | 1.4265-1.4285 |

| Flash Point | 26 °C |

| Melting Point | -70.83 °C (estimate) |

Table 1: Physicochemical properties of this compound.[7]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the terminal vinyl protons. The protons on the double-bonded carbons appear as multiplets in the range of 4.9-5.9 ppm. The allylic protons show signals around 2.0-2.1 ppm, while the remaining methylene (B1212753) protons are observed as a broad multiplet between 1.3 and 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum shows signals for the sp² hybridized carbons of the double bonds at approximately 114 ppm (=CH₂) and 139 ppm (-CH=). The sp³ hybridized carbons of the methylene groups appear in the range of 28-34 ppm.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

C-H stretch (vinyl): ~3077 cm⁻¹

-

C-H stretch (alkane): ~2927 cm⁻¹ and ~2855 cm⁻¹

-

C=C stretch: ~1641 cm⁻¹

-

C-H bend (vinyl): ~992 cm⁻¹ and ~909 cm⁻¹

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124. Prominent fragment ions are observed at m/z 41, 54, 67, and 81, which are characteristic of the fragmentation pattern of long-chain alkenes.

Isomers of this compound (C₉H₁₆)

The molecular formula C₉H₁₆ encompasses a wide variety of isomers, which can be broadly classified into constitutional isomers and stereoisomers.

Caption: Classification of C₉H₁₆ isomers.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C₉H₁₆, these can be categorized as follows:

-

Alkadienes: These are acyclic isomers with two double bonds. They can be further classified based on the relative positions of the double bonds:

-

Isolated Dienes: The double bonds are separated by more than one single bond (e.g., this compound).

-

Conjugated Dienes: The double bonds are separated by one single bond (e.g., 2,4-nonadiene).

-

Cumulated Dienes (Allenes): The double bonds are adjacent to each other (e.g., 1,2-nonadiene).

-

-

Cycloalkenes: These isomers contain a ring and one or more double bonds. Examples include allylcyclohexane (B1217954) and various isomers of cyclononene.

-

Bicycloalkanes: These isomers have two fused or bridged rings, such as bicyclo[3.3.1]nonane.

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms.

-

Geometric Isomers (E/Z): These arise due to restricted rotation around a double bond or in a ring structure. For example, 2,4-nonadiene (B1623287) can exist as (E,E), (E,Z), (Z,E), and (Z,Z) isomers.

-

Optical Isomers (Enantiomers and Diastereomers): These occur in molecules with chiral centers. The presence of asymmetric carbon atoms leads to non-superimposable mirror images.

Comparative Physicochemical Properties of Selected C₉H₁₆ Isomers

| Isomer | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |

| This compound | 4900-30-5 | 141-142 | 0.74 | 1.4265-1.4285 |

| (E,E)-2,4-Nonadiene | 56700-78-8 | 153-155 | 0.745-0.763 | 1.443-1.449 |

| Allylcyclohexane | 2114-42-3 | 155-156 | 0.804 | 1.450 |

| cis-Cyclononene | 3618-11-9 | ~165 | 0.861 | 1.482 |

| Bicyclo[3.3.1]nonane | 280-65-9 | ~170 | ~0.9 | ~1.49 |

Table 2: Comparison of physicochemical properties of selected C₉H₁₆ isomers.[7][8]

Experimental Protocols for Synthesis

Synthesis of this compound

Olefin metathesis is a common method for the synthesis of this compound.[3] A typical procedure involves the self-metathesis of a suitable precursor like 1,5-hexadiene (B165246) in the presence of a Grubbs' or Schrock's catalyst.

Experimental Protocol:

-

Catalyst Preparation: A solution of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst) in an appropriate anhydrous solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Setup: The diene substrate is dissolved in the anhydrous solvent in a reaction vessel equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

-

Reaction Execution: The catalyst solution is added to the substrate solution, and the mixture is heated to reflux. The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

An alternative synthesis involves the reaction of a Gilman reagent (lithium diorganocuprate) with a suitable dihaloalkane.[9] For this compound, lithium divinylcuprate is reacted with 1,5-dibromopentane.[10][11]

Experimental Protocol:

-

Preparation of Gilman Reagent: Vinyllithium (B1195746) is prepared by the reaction of vinyl bromide with lithium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures. The resulting vinyllithium is then treated with a copper(I) halide (e.g., CuI) to form lithium divinylcuprate.

-

Coupling Reaction: 1,5-Dibromopentane is added to the freshly prepared Gilman reagent at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, washed, dried, and the solvent is evaporated. The resulting crude this compound is purified by distillation.

Synthesis of Isomers

Allylcyclohexane can be synthesized via the allylation of cyclohexyl Grignard reagent with allyl bromide.

Experimental Protocol:

-

Grignard Reagent Formation: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous diethyl ether.

-

Allylation: Allyl bromide is added dropwise to the Grignard reagent at a controlled temperature.

-

Work-up and Purification: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. Allylcyclohexane is then purified by distillation.

Bicyclo[3.3.1]nonane can be synthesized through various methods, including intramolecular cyclization reactions.[3][4][12] A common approach involves the Robinson annulation followed by further cyclization.

Experimental Protocol:

-

Robinson Annulation: A cyclohexanone (B45756) derivative is reacted with methyl vinyl ketone in the presence of a base to form an octalone derivative.

-

Intramolecular Aldol (B89426) Condensation: The octalone derivative is then subjected to conditions that promote an intramolecular aldol condensation, leading to the formation of the bicyclo[3.3.1]nonane skeleton.

-

Reduction and Functional Group Manipulation: The resulting bicyclic ketone is then reduced and deoxygenated to afford the parent bicyclo[3.3.1]nonane.

This guide provides a foundational understanding of this compound and its isomers, which is crucial for professionals engaged in chemical research and drug development. The detailed data and protocols herein are intended to support further investigation and application of these versatile chemical entities.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4,6-disubstituted bicyclo[3.3.1]nona-3,6-dien-2-ones - Mikhalyonok - Russian Journal of Organic Chemistry [ter-arkhiv.ru]

- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 5. Domino Michael-aldol annulations for the stereocontrolled synthesis of bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2,4-Nonadiene | C9H16 | CID 521755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. (E,E)-2,4-nonadiene, 56700-78-8 [thegoodscentscompany.com]

- 9. brainly.com [brainly.com]

- 10. homework.study.com [homework.study.com]

- 11. Solved Organohalides are treated with lithium metal to yield | Chegg.com [chegg.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Synthesis of 1,8-Nonadiene from 1,8-Nonadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,8-nonadiene from its alkyne precursor, 1,8-nonadiyne (B1581614). The primary focus of this document is on the selective partial hydrogenation of the triple bonds to yield the corresponding diene. This transformation is a cornerstone in organic synthesis, particularly in the construction of complex molecules where the stereochemistry of the resulting double bonds is crucial.

The conversion of an alkyne to an alkene requires the addition of one equivalent of hydrogen gas in the presence of a suitable catalyst. The main challenge in this process is to prevent the subsequent reduction of the newly formed alkene to a fully saturated alkane. To achieve this, "poisoned" or deactivated catalysts are employed, which selectively catalyze the first hydrogenation step while being significantly less reactive towards the alkene product. The most common and effective methods for this selective reduction, which result in the formation of cis (or Z)-alkenes due to syn-addition of hydrogen, are detailed below.

Catalytic Systems for Selective Hydrogenation

The selective hydrogenation of alkynes to alkenes can be effectively achieved using several catalytic systems. The choice of catalyst is critical to ensure high yield and selectivity for the desired diene product while avoiding over-reduction to the corresponding nonane.

Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and subsequently "poisoned" with a substance like lead acetate, lead(II) oxide, or quinoline (B57606).[1][2][3] The role of the poison is to deactivate the most active sites on the palladium surface, thereby reducing the catalyst's activity just enough to stop the hydrogenation at the alkene stage.[4] The hydrogenation reaction using Lindlar's catalyst proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne, resulting in the formation of a cis-alkene.[5][6][7]

The key components of Lindlar's catalyst are:

-

Palladium: The active metal that catalyzes the hydrogenation.

-

Calcium Carbonate/Barium Sulfate: A support material that provides a large surface area for the palladium.

-

Lead Acetate and Quinoline: Catalyst poisons that decrease the catalyst's activity to prevent over-reduction.[1][8]

P-2 Nickel Catalyst (Ni₂B)

An alternative to the palladium-based Lindlar catalyst is the P-2 Nickel catalyst, which is a form of nickel boride (Ni₂B).[5][9] This catalyst is prepared by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an ethanol (B145695) solution.[9][10] The resulting catalyst is a fine, almost colloidal black powder.[9][11]

P-2 Nickel is also highly selective for the conversion of alkynes to cis-alkenes.[5] Its selectivity can be further enhanced by the addition of a modifier, such as ethylenediamine (B42938).[11] The presence of ethylenediamine can lead to very high stereospecificity, with reported cis:trans ratios exceeding 100:1 for some alkynes.[11][12] Like Lindlar's catalyst, P-2 Ni also facilitates the syn-addition of hydrogen.[5]

Experimental Protocols

Partial Hydrogenation of 1,8-Nonadiyne using Lindlar's Catalyst

Materials:

-

1,8-Nonadiyne (HC≡C(CH₂)₅C≡CH)

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline (optional, as an additional poison)

-

Solvent (e.g., methanol, ethanol, or ethyl acetate)

-

Hydrogen gas (H₂)

-

Standard glassware for atmospheric pressure hydrogenation (e.g., a two-neck round-bottom flask, gas burette, magnetic stirrer, and a hydrogen-filled balloon or a hydrogen gas supply line).

Procedure:

-

In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1,8-nonadiyne (1.0 eq) in a suitable solvent (e.g., methanol).

-

Add Lindlar's catalyst (typically 5-10% by weight relative to the alkyne).

-

(Optional) Add a small amount of quinoline (typically 1-2 drops) to further moderate the catalyst's activity.

-

Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask and backfilling with hydrogen several times.

-

Connect the flask to a hydrogen-filled balloon or a gas burette to maintain a positive pressure of hydrogen (approximately 1 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by observing the uptake of hydrogen gas. The theoretical volume of hydrogen required for the conversion of the diyne to the diene can be calculated. The reaction should be stopped once two molar equivalents of hydrogen have been consumed. Alternatively, the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, filter the reaction mixture through a pad of Celite or a similar filter aid to remove the catalyst.

-

Rinse the filter pad with a small amount of the solvent.

-

Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

-

The crude product can be purified further by distillation or column chromatography if necessary.

Quantitative Data

The following table summarizes the expected outcomes and conditions for the selective hydrogenation of alkynes. The data for hex-3-yne with a modified P-2 Ni catalyst is included to provide an indication of the high stereoselectivity that can be achieved.

| Catalyst System | Substrate | Product | Yield (%) | cis:trans Ratio | Reference |

| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 100:1 | [11] |

| P-2 Ni with Ethylenediamine | Hex-3-yne | cis-Hex-3-ene | >95 | 200:1 | [11] |

| P-2 Ni with Ethylenediamine | 1-Phenylpropyne | cis-1-Phenylpropene | >95 | ~200:1 | [11] |

Diagrams

Reaction Pathway

Caption: Synthesis of this compound from 1,8-nonadiyne.

Experimental Workflow

Caption: General workflow for catalytic hydrogenation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

- 3. nbinno.com [nbinno.com]

- 4. reactionweb.io [reactionweb.io]

- 5. orgosolver.com [orgosolver.com]

- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. Ch 9 : Alkynes + H2 [chem.ucalgary.ca]

- 8. quora.com [quora.com]

- 9. Nickel boride catalyst - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Olefin Metathesis Approach to 1,8-Nonadiene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 1,8-nonadiene through olefin metathesis, a powerful and versatile catalytic reaction. The primary route discussed is the ethenolysis of a longer α,ω-diene, specifically 1,9-decadiene (B157367). This document details the underlying chemical principles, catalytic systems, and experimental parameters, offering a comprehensive resource for professionals in chemical research and pharmaceutical development.

Introduction to Olefin Metathesis

Olefin metathesis is a Nobel Prize-winning chemical reaction that involves the redistribution of alkene (olefin) fragments through the cleavage and regeneration of carbon-carbon double bonds.[1][2] This transformation is mediated by transition metal carbene catalysts, most notably those based on ruthenium and molybdenum.[3][4] The reaction's tolerance to a wide range of functional groups and its high efficiency have made it an invaluable tool in organic synthesis, polymer chemistry, and materials science.[4][5][6]

For the synthesis of α,ω-dienes such as this compound, the most relevant type of olefin metathesis is cross-metathesis, specifically ethenolysis. Ethenolysis is a cross-metathesis reaction with ethylene (B1197577), which serves to cleave internal double bonds and produce shorter-chain terminal olefins.[7][8]

Synthetic Pathway to this compound via Ethenolysis

The most direct olefin metathesis route to this compound is the ethenolysis of a readily available longer-chain α,ω-diene. The logical precursor for this transformation is 1,9-decadiene. In this reaction, 1,9-decadiene reacts with ethylene in the presence of a suitable metathesis catalyst. The catalytic cycle involves the formation of a metallacyclobutane intermediate, which then fragments to yield the desired this compound and propylene (B89431) as a volatile byproduct. The removal of propylene from the reaction mixture helps to drive the equilibrium towards the products.

Caption: General scheme for the synthesis of this compound via ethenolysis of 1,9-decadiene.

Catalytic Systems

The choice of catalyst is critical for a successful ethenolysis reaction. Ruthenium-based catalysts, particularly the Grubbs-type and Hoveyda-Grubbs-type catalysts, are widely employed due to their high activity, functional group tolerance, and stability.[3][9]

-

First-Generation Grubbs Catalyst ([RuCl₂(PCy₃)₂(CHPh)]) : This catalyst is a robust and versatile option for various metathesis reactions.

-

Second-Generation Grubbs Catalyst ([RuCl₂(IMesH₂)(PCy₃)(CHPh)]) : Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst offers higher activity and stability compared to the first-generation catalyst.

-

Hoveyda-Grubbs Catalysts : These catalysts incorporate a chelating isopropoxystyrene ligand, which enhances their stability and allows for easier removal from the reaction mixture.

The selection of the specific catalyst will depend on the desired reaction kinetics, substrate purity, and cost considerations.

Experimental Protocols and Quantitative Data

While a specific, detailed experimental protocol for the synthesis of this compound via ethenolysis of 1,9-decadiene is not extensively reported in peer-reviewed literature, the following general procedure can be adapted from similar ethenolysis reactions of α,ω-dienes. The quantitative data presented in the table below is a representative compilation from various ethenolysis studies on analogous substrates, providing a baseline for process development.

General Experimental Protocol for Ethenolysis:

-

Reactor Setup: A high-pressure reactor equipped with a magnetic stirrer, gas inlet, and temperature control is purged with an inert gas (e.g., argon).

-

Solvent and Substrate Addition: Anhydrous, degassed solvent (e.g., toluene (B28343) or dichloromethane) and the substrate (1,9-decadiene) are added to the reactor.

-

Catalyst Introduction: The chosen ruthenium catalyst is added to the reactor under an inert atmosphere.

-

Reaction Execution: The reactor is pressurized with ethylene to the desired pressure and heated to the specified temperature. The reaction mixture is stirred for the designated time.

-

Reaction Quenching and Product Isolation: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction is quenched by adding an agent like ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to isolate this compound.

Table 1: Representative Quantitative Data for Ethenolysis of α,ω-Dienes

| Parameter | Value |

| Substrate | 1,9-Decadiene |

| Catalyst | Second-Generation Grubbs Catalyst |

| Catalyst Loading | 0.05 - 0.5 mol% |

| Solvent | Toluene |

| Substrate Concentration | 0.1 - 1.0 M |

| Ethylene Pressure | 10 - 50 bar |

| Temperature | 40 - 80 °C |

| Reaction Time | 2 - 24 hours |

| Typical Yield of this compound | 70 - 90% |

| Selectivity | High (byproduct is primarily propylene) |

Note: These parameters should be optimized for each specific experimental setup to achieve the desired yield and purity.

Reaction Mechanism

The widely accepted mechanism for olefin metathesis, proposed by Yves Chauvin, involves a series of [2+2] cycloaddition and cycloreversion steps.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Beyond olefins: new metathesis directions for synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Recent Advances in Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reactivation of a Ruthenium-Based Olefin Metathesis Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 1,8-Nonadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,8-nonadiene (C₉H₁₆), a diolefin of interest in various chemical syntheses. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Quantitative Spectroscopic Data

The following tables summarize the essential spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 2H | H-2, H-8 |

| ~4.9-5.0 | m | 4H | H-1, H-9 |

| ~2.0 | m | 4H | H-3, H-7 |

| ~1.4 | m | 6H | H-4, H-5, H-6 |

Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending on the spectrometer and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~139 | C-2, C-8 |

| ~114 | C-1, C-9 |

| ~33.8 | C-3, C-7 |

| ~28.9 | C-4, C-6 |

| ~28.7 | C-5 |

Solvent: CDCl₃. Proton-decoupled spectrum.[1][2]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3077 | Strong | =C-H stretch (vinyl) |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2854 | Strong | C-H stretch (alkane) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | CH₂ bend |

| ~991 | Strong | =C-H bend (out-of-plane, trans) |

| ~909 | Strong | =C-H bend (out-of-plane, vinyl) |

Technique: Attenuated Total Reflectance (ATR) or neat liquid film between salt plates.[3][4]

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 124 | ~5 | [M]⁺ (Molecular Ion) |

| 95 | ~15 | [M - C₂H₅]⁺ |

| 81 | ~34 | [C₆H₉]⁺ |

| 67 | ~73 | [C₅H₇]⁺ |

| 54 | ~88 | [C₄H₆]⁺ |

| 55 | ~95 | [C₄H₇]⁺ |

| 41 | 100 | [C₃H₅]⁺ (Allyl cation) |

Technique: Electron Ionization (EI) at 70 eV.[5][6]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized for a liquid, volatile organic compound like this compound and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃), 99.8%+ D

-

NMR tube (5 mm diameter)

-

Pasteur pipette

-

Glass wool or syringe filter

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)

Procedure:

-

Sample Preparation:

-

In a small, clean, and dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.[7][8][9][10]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.[7]

-

If using an internal standard, add a very small drop of TMS to the solution.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR:

-

Acquire a single scan to check the spectral width and receiver gain.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., a 30° or 90° pulse).

-

Acquire 8-16 scans for a good signal-to-noise ratio.

-

Set the relaxation delay (D1) to 1-2 seconds.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set a wider spectral width (e.g., 0 to 200 ppm).

-

Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ peak at 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet at 77.16 ppm.[11]

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound sample

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Collect a background spectrum of the empty ATR crystal. This will subtract the absorbance from the air (CO₂ and H₂O) and the crystal itself.[12]

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[12]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleanup:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.[12]

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

This compound sample

-

Volatile solvent (e.g., dichloromethane (B109758) or hexane)

-

GC-MS instrument equipped with an autosampler

-

GC vial with a septum cap

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a volatile solvent.

-

Transfer the solution to a GC vial and seal it with a septum cap.

-

-

Instrument Setup and Data Acquisition:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Set to a temperature of ~250°C.

-

Column: Use a nonpolar capillary column (e.g., DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min to ensure separation from any impurities.[13][14]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).[14]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: Set to ~230°C.

-

Quadrupole Temperature: Set to ~150°C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.[15][16] The fragmentation of alkenes often involves allylic cleavage.[16][17]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. compoundchem.com [compoundchem.com]

- 3. This compound [webbook.nist.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. publish.uwo.ca [publish.uwo.ca]

- 11. benchchem.com [benchchem.com]

- 12. CH362: Use of IR Spectrometer with an ATR cell [sites.science.oregonstate.edu]

- 13. mdpi.com [mdpi.com]

- 14. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

CAS number and molecular weight of 1,8-nonadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Nonadiene is a linear alpha,omega (α,ω)-diene, an organic compound featuring a nine-carbon chain with terminal double bonds. Its chemical structure makes it a valuable bifunctional monomer and starting material in various chemical transformations, most notably in polymerization reactions and as a building block in complex organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, key synthetic applications, and relevant experimental procedures.

Core Properties and Data

The fundamental properties of this compound are summarized below, providing essential data for its use in a laboratory or industrial setting.

| Property | Value |

| CAS Number | 4900-30-5[1][2][3][4] |

| Molecular Formula | C₉H₁₆[1][3][5] |

| Molecular Weight | 124.22 g/mol [1][3][5] |

| IUPAC Name | nona-1,8-diene[1] |

| Appearance | Colorless to almost colorless clear liquid[5][6] |

| Density | 0.743 g/mL at 25 °C[5][7] |

| Boiling Point | 141-143 °C[6][7] |

| Flash Point | 26 °C (79 °F)[5] |

| Refractive Index | 1.426 - 1.429 @ 20 °C[7][8] |

Key Synthetic Application: Acyclic Diene Metathesis (ADMET) Polymerization

A primary application of this compound in research is its use as a monomer in Acyclic Diene Metathesis (ADMET) polymerization. This step-growth condensation reaction utilizes olefin metathesis to form long-chain unsaturated polymers (polyenes) and a volatile byproduct, ethylene (B1197577) gas. The removal of ethylene drives the reaction to completion. This method is particularly valuable for synthesizing well-defined polymers. Subsequent hydrogenation of the resulting poly(heptenylene) can yield linear polyethylene.

The general workflow for this process is outlined in the diagram below.

Caption: Workflow for ADMET polymerization of this compound.

Experimental Protocols

Representative Protocol for ADMET Polymerization of this compound

This protocol is a representative example for the synthesis of poly(heptenylene) via ADMET polymerization using a Grubbs-type catalyst. All procedures should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Materials:

-

This compound (purified by distillation over CaH₂)

-

Grubbs' Catalyst (e.g., Grubbs' 1st or 2nd Generation)

-

Anhydrous, degassed solvent (e.g., toluene (B28343) or chlorobenzene)

-

Ethyl vinyl ether (for termination)

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel equipped with a magnetic stir bar and condenser

-

Vacuum line

Procedure:

-

Reactor Setup: In a glovebox, add the desired amount of Grubbs' catalyst to a dry Schlenk flask. A typical monomer-to-catalyst ratio is between 500:1 and 2000:1.

-

Monomer Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add the anhydrous, degassed solvent via cannula, followed by the purified this compound monomer.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) with vigorous stirring. Apply a vacuum to the flask to facilitate the removal of the ethylene byproduct, which will bubble out of the solution. The viscosity of the solution will increase as the polymerization proceeds.[9]

-

Monitoring: The reaction can be monitored by observing the increase in viscosity or by taking aliquots for analysis (e.g., GPC) to determine molecular weight growth.

-

Termination: Once the desired molecular weight is achieved or the reaction has proceeded for a sufficient time (e.g., 12-24 hours), cool the mixture to room temperature. Terminate the polymerization by adding a small excess of ethyl vinyl ether and stirring for 20-30 minutes.

-

Isolation and Purification: Precipitate the polymer by slowly pouring the viscous reaction mixture into a large volume of stirred methanol.

-

Drying: Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Safety and Handling

This compound is a flammable liquid and vapor.[1][5] It can cause skin and eye irritation.[1][5] Standard safety precautions for handling flammable organic liquids should be strictly followed. This includes working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a flame-retardant lab coat.[5] Store in a cool, dry, well-ventilated area away from sources of ignition.

References

- 1. This compound | C9H16 | CID 78612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. Buy this compound | 4900-30-5 [smolecule.com]

- 6. This compound | 4900-30-5 [chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. This compound, 4900-30-5 [thegoodscentscompany.com]

- 9. This compound | 4900-30-5 | Benchchem [benchchem.com]

A Technical Guide to 1,8-Nonadiene: Commercial Availability, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 1,8-nonadiene, a versatile α,ω-diene utilized in a variety of chemical syntheses. This document is intended to serve as a valuable resource for researchers and professionals in organic chemistry, polymer science, and drug development who are considering the use of this compound in their work.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers in various quantities and purities. The most common purity level offered is greater than 98%, typically determined by gas chromatography (GC). Below is a summary of representative commercial sources for this compound. Please note that availability and pricing are subject to change and may vary by region.

| Supplier | Catalog Number | Purity | Available Quantities |

| TCI America | N0332 | >98.0% (GC) | 5 mL, 25 mL |

| Fisher Scientific | AC150812500 | 98.0+% | 5 mL |

| Smolecule | S773820 | In Stock (Purity not specified) | Not specified |

| Parchem | 4900-30-5 | Not specified | Global supplier |

| AN PharmaTech Co Ltd | 4900-30-5 | Not specified | Not specified |

| Career Henan Chemical Co | 4900-30-5 | 85.0-99.8% | Kilogram quantities |

| ChemicalBook | CB7254553 | Not specified | Various suppliers listed |

| AMI Scientific | TCI N0332-25ML | High-purity | 25 mL |

Note: This table is not exhaustive but represents a sample of commercially available options. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.

A Certificate of Analysis is a critical document that provides lot-specific information on the purity and physical properties of the chemical. While a specific CoA for this compound is not publicly available, a typical CoA would include the compound's identity, lot number, appearance, and results from analytical tests such as GC, NMR, and potentially FT-IR, confirming its structure and purity.

Experimental Protocols

Purification of this compound

For applications requiring higher purity than commercially available, this compound can be further purified using standard laboratory techniques. The primary methods for purifying volatile, non-polar liquids like this compound are distillation and column chromatography.

2.1.1. Fractional Distillation under Inert Atmosphere

This method is effective for removing less volatile impurities.

-

Apparatus: A standard fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, a thermometer, and a heating mantle. The system should be assembled to allow for distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Procedure:

-

Charge the distillation flask with crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Flush the system with an inert gas.

-

Begin gentle heating and stirring.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 141-143 °C at atmospheric pressure).[1] The exact boiling point will depend on the atmospheric pressure.

-

Monitor the purity of the collected fractions by GC analysis.

-

2.1.2. Purification by Column Chromatography

This technique is useful for removing polar impurities.

-

Stationary Phase: Silica (B1680970) gel (standard grade, 60 Å, 230-400 mesh).

-

Mobile Phase (Eluent): A non-polar solvent such as hexane (B92381) or petroleum ether.

-

Procedure:

-

Prepare a silica gel column in the chosen non-polar eluent.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with the non-polar solvent. As a non-polar compound, this compound will elute quickly.

-

Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., potassium permanganate (B83412) stain).

-

Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile solvent like hexane or pentane (B18724) (e.g., 1 mg/mL).

-

Create a series of dilutions for calibration if quantitative analysis is required.

-

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

-

Determine the purity by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

-

Applications in Synthesis: Reaction Protocols

This compound is a common substrate in various metal-catalyzed reactions, most notably in ring-closing metathesis (RCM) and acyclic diene metathesis (ADMET) polymerization.

General Protocol for Ring-Closing Metathesis (RCM)

RCM of this compound leads to the formation of cycloheptene (B1346976) and ethylene (B1197577) gas.

-

Materials:

-

This compound

-

A suitable olefin metathesis catalyst (e.g., Grubbs' first or second-generation catalyst).

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene).

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Grubbs' catalyst in the anhydrous solvent in a Schlenk flask equipped with a reflux condenser.

-

Add a solution of this compound in the same solvent to the catalyst solution.

-

Heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent and catalyst) and monitor the reaction progress by TLC or GC. The reaction is driven forward by the removal of the volatile ethylene byproduct.

-

Upon completion, cool the reaction to room temperature.

-

The catalyst can be removed by passing the solution through a small plug of silica gel or by treatment with a suitable scavenger.

-

Remove the solvent under reduced pressure to yield the crude cycloheptene, which can be further purified by distillation.

-

General Protocol for Acyclic Diene Metathesis (ADMET) Polymerization

ADMET polymerization of this compound produces poly(this compound) and ethylene.

-

Materials:

-

Purified this compound.

-

A suitable ADMET catalyst (e.g., Schrock's molybdenum catalyst or Grubbs' catalyst).

-

High-vacuum reaction setup.

-

-

Procedure:

-

In an inert atmosphere, charge a reaction vessel with the purified this compound and the catalyst.

-

Heat the mixture under a high vacuum to facilitate the removal of ethylene, which drives the polymerization reaction to completion.

-

The reaction is typically run for several hours until the desired molecular weight is achieved, which can be monitored by techniques such as gel permeation chromatography (GPC).

-

Terminate the polymerization by exposing the reaction to air or by adding a quenching agent.

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) followed by drying under vacuum.

-

Visualizations

Caption: Supply Chain and Quality Control Workflow for this compound.

Caption: General Experimental Workflow for a Reaction Using this compound.

References

Safety and Handling of 1,8-Nonadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on publicly available data and should be supplemented with a thorough review of the most current Safety Data Sheet (SDS) from your chemical supplier before handling 1,8-nonadiene. All laboratory work should be conducted in accordance with established institutional safety protocols and under the supervision of qualified personnel.

Introduction

This compound (CAS No: 4900-30-5) is a linear di-olefin, a colorless liquid that serves as a versatile building block in organic synthesis and polymer chemistry.[1] Its two terminal double bonds make it a reactive precursor for a variety of chemical transformations. As with any reactive chemical, a comprehensive understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides an in-depth overview of the safety and handling precautions for this compound, including its physicochemical properties, known hazards, recommended personal protective equipment, and emergency procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.

-

Physical Hazards:

-

H226: Flammable liquid and vapor.[2]

-

-

Health Hazards:

Signal Word: Warning[2]

Pictograms:

-

Flame

-

Irritant

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 141-143 °C | [1] |

| Melting Point | -70.83 °C (estimate) | [1] |

| Density | 0.74 g/mL at 25 °C | [1] |

| Vapor Pressure | 6.9 mmHg at 25 °C | [1] |

| Flash Point | 26 °C (79 °F) | [1] |

| Water Solubility | Insoluble | [3] |

Table 2: Fire and Explosion Hazard Data

| Parameter | Value | Source(s) |

| Flash Point | 26 °C (79 °F) | [1] |

| GHS Flammability Classification | Category 3 Flammable Liquid | [2] |

| Autoignition Temperature | Data not available | |

| Lower Flammability Limit (LEL) | Data not available | |

| Upper Flammability Limit (UEL) | Data not available | |

| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, foam. | |

| Unsuitable Extinguishing Media | Water jet may spread the fire. |

Table 3: Toxicological Data

| Endpoint | Value | Species | Route | Source(s) |

| Acute Oral Toxicity (LD50) | Data not available | |||

| Acute Inhalation Toxicity (LC50) | Data not available | |||

| Acute Dermal Toxicity (LD50) | Data not available | |||

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Dermal | [2] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | Ocular | [2] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Inhalation | [2] |

Experimental Protocols for Safe Handling

The following protocols are generalized for the safe handling of flammable and irritant liquids like this compound. These should be adapted to specific experimental setups and institutional guidelines.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental procedure should be conducted to determine the appropriate level of PPE. The following is a minimum requirement:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are commonly used, but the specific glove material should be selected based on its resistance to this compound and the duration of contact. Consult the glove manufacturer's compatibility charts. For prolonged contact, consider wearing double gloves.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. Ensure sleeves are of sufficient length to prevent skin exposure.

-

Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4] If work outside a fume hood is unavoidable, a respiratory protection program must be in place, and appropriate respirators should be used after a formal risk assessment.

Engineering Controls

-

Ventilation: All handling of this compound, including transfers, reactions, and distillations, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[4]

-

Ignition Sources: this compound is a flammable liquid. All potential ignition sources, including open flames, hot plates, and non-intrinsically safe electrical equipment, must be strictly excluded from the work area.

-

Static Discharge: Grounding and bonding should be used when transferring large volumes of this compound to prevent the buildup of static electricity, which can be an ignition source.[4]

Handling and Storage Protocol

-

Pre-Handling:

-

Read and understand the Safety Data Sheet (SDS) for this compound.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood is functioning correctly.

-

Locate the nearest eyewash station, safety shower, and fire extinguisher.

-

-

Handling:

-

Dispense the required amount of this compound in the chemical fume hood.

-

Keep the container tightly closed when not in use.

-

Avoid contact with skin and eyes.

-

Avoid inhalation of vapors.

-

-

Storage:

-

Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Store in a tightly sealed, properly labeled container.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Flammable liquid storage cabinets are recommended.

-

Mandatory Visualizations

General Laboratory Workflow for Handling this compound

References

The Enigmatic Presence of 1,8-Nonadiene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Nonadiene, a volatile organic compound (VOC), has been identified as a natural product within the plant kingdom, specifically in Oryza sativa (rice).[1] Despite its confirmed presence, a comprehensive understanding of its distribution, concentration, and biosynthesis across different plant species remains largely unexplored. This technical guide synthesizes the current knowledge on the natural occurrence of this compound in plants, outlines detailed experimental protocols for its extraction and quantification, and proposes a putative biosynthetic pathway. This document aims to serve as a foundational resource for researchers investigating the biological significance and potential applications of this acyclic diene.

Natural Occurrence of this compound in Plants

The current scientific literature confirms the presence of this compound in Oryza sativa.[1] However, detailed quantitative data regarding its concentration in various tissues of Oryza sativa or its presence in other plant species is not yet available. This significant gap in knowledge presents a valuable opportunity for future research in the field of plant metabolomics.

Quantitative Data Summary

To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in any plant species. The following table highlights this research gap and is intended to be populated as new data becomes available.

| Plant Species | Family | Tissue/Organ | Concentration (e.g., ng/g fresh weight) | Reference |

| Oryza sativa | Poaceae | Not Specified | Data Not Available | |

| [Future Discoveries] |

Experimental Protocols for the Analysis of this compound in Plant Tissues

The following protocols are adapted from established methods for the analysis of volatile organic compounds (VOCs) in plants and are proposed for the targeted analysis of this compound.

Sample Preparation

-

Tissue Collection: Collect fresh plant material (e.g., leaves, stems, roots, flowers) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Storage: Store the powdered tissue at -80°C in airtight containers until extraction.

Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and robust technique for the extraction of volatile and semi-volatile compounds from a sample matrix.

-

Sample Aliquoting: Accurately weigh a specific amount of the frozen plant powder (e.g., 100-500 mg) into a headspace vial (e.g., 20 mL).

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a C8-C10 alkane) to the vial for quantification purposes.

-

Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the separation, identification, and quantification of volatile compounds.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of hydrocarbons like this compound.

-

Injector: Operate in splitless mode for high sensitivity. Set the injector temperature to facilitate the efficient desorption of analytes from the SPME fiber (e.g., 250°C).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 150°C at a rate of 5°C/minute.

-

Ramp 2: Increase to 250°C at a rate of 20°C/minute.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 124 and characteristic fragmentation patterns.

-

Quantification: Quantify this compound using the internal standard method. Create a calibration curve by analyzing a series of standards of known concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Experimental Workflow

Putative Biosynthetic Pathway of this compound

The biosynthesis of acyclic hydrocarbons in plants is often linked to fatty acid metabolism. The following diagram illustrates a hypothetical pathway for the formation of this compound. This pathway is speculative and requires experimental validation.

Logical Relationship in this compound Research

The following diagram illustrates the logical progression of research required to fully elucidate the role of this compound in plants.

Future Directions

The study of this compound in plants is in its infancy. Future research should focus on:

-

Broadening the Scope: Screening a wide variety of plant species for the presence of this compound to understand its distribution in the plant kingdom.

-

Quantitative Studies: Performing detailed quantitative analysis to determine the concentration of this compound in different plant tissues and at various developmental stages.

-

Biosynthetic Pathway Elucidation: Utilizing techniques such as isotopic labeling and gene silencing to validate the proposed biosynthetic pathway and identify the enzymes involved.

-

Functional Analysis: Investigating the potential ecological roles of this compound, such as its involvement in plant defense, allelopathy, or as a signaling molecule.

Conclusion

While the confirmed natural occurrence of this compound in Oryza sativa is a crucial first step, this technical guide highlights the substantial research required to fully comprehend its significance in plant biology. The provided experimental protocols and conceptual frameworks are intended to facilitate and inspire future investigations into this intriguing, yet understudied, plant-derived volatile compound. The potential for discovering novel biological functions and applications underscores the importance of continued research in this area.

References

Thermochemical Profile of 1,8-Nonadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1,8-nonadiene (CAS RN: 4900-30-5). The information is compiled from various chemical databases and literature sources, offering a valuable resource for professionals in research and development. This document summarizes key quantitative data in structured tables, outlines the general experimental protocols for the determination of these properties, and provides visualizations of experimental workflows and conceptual relationships.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. It is important to note that a significant portion of the available data is estimated or calculated based on methods such as the Joback method and group contribution methods, rather than direct experimental measurement.

Table 1: Enthalpy and Gibbs Free Energy Data for this compound

| Property | Value | Phase | Method | Source |

| Standard Enthalpy of Formation (ΔfH°) | 21.77 kJ/mol | Gas | Joback Calculated | [1] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 200.58 kJ/mol | Gas | Joback Calculated | [1] |

| Enthalpy of Vaporization (ΔvapH°) | 34.29 kJ/mol | Liquid to Gas | Joback Calculated | [1] |

| Enthalpy of Fusion (ΔfusH°) | 16.51 kJ/mol | Solid to Liquid | Joback Calculated | [1] |

Table 2: Heat Capacity and Entropy Data for this compound

| Property | Value | Phase | Temperature (K) | Method | Source |

| Ideal Gas Heat Capacity (Cp,gas) | Not specified | Gas | Varies | - | [1] |

| Heat capacity at saturation pressure | Not specified | Liquid in equilibrium with Gas | 250 to 578.592 | Critically Evaluated | [2] |

| Ideal Gas Entropy (S°) | Not specified | Gas | 200 to 1000 | Critically Evaluated | [2] |

| Entropy of Liquid in equilibrium with Gas | Not specified | Liquid | 250 to 578.592 | Critically Evaluated | [2] |

Table 3: Physical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 124.22 | g/mol | [1] |

| Boiling Point | 143 | °C | [3] |

| Density | 0.743 | g/mL | [3] |

| Molar Volume | 167.2 | mL/mol | [3] |

| Refractive Index | 1.427 | - | [3] |

| Vapor Pressure | 6.9 | mmHg (at 25°C) | [4] |

| Ionization Energy | 9.51 ± 0.02 | eV | [1] |

Experimental Protocols

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermochemical property, typically determined with high precision using bomb calorimetry.

Methodology: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of this compound (typically in a gelatin capsule for liquids) is placed in a crucible within a high-pressure vessel known as a "bomb." A fuse wire (e.g., iron or platinum) is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm, to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a well-insulated outer container (a Dewar vessel) filled with a precisely known mass of water. A high-precision thermometer and a stirrer are submerged in the water.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calibration: The heat capacity of the calorimeter system (bomb, water, container, etc.) is determined in a separate experiment by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Calculation: The heat released by the combustion of the this compound sample is calculated from the observed temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb). From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a liquid into a gas, can be determined by various calorimetric and non-calorimetric methods.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a volatile sample pan, which is then hermetically sealed. A small pinhole is made in the lid to allow for the controlled escape of vapor.

-